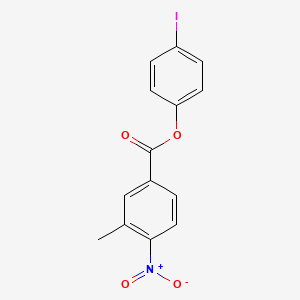

4-Iodophenyl 3-methyl-4-nitrobenzoate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H10INO4 |

|---|---|

Poids moléculaire |

383.14 g/mol |

Nom IUPAC |

(4-iodophenyl) 3-methyl-4-nitrobenzoate |

InChI |

InChI=1S/C14H10INO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3 |

Clé InChI |

JIDQHMCNOLNIQB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)I)[N+](=O)[O-] |

Origine du produit |

United States |

The Strategic Role of Substituted Phenyl Benzoates in Synthetic Organic Chemistry

Substituted phenyl benzoates are a class of aromatic esters that serve as versatile intermediates and target molecules in a wide array of chemical syntheses. tandfonline.com Their structural framework, consisting of two substituted benzene (B151609) rings linked by an ester group, provides a platform for introducing a variety of functional groups, thereby tuning the molecule's physical, chemical, and biological properties. The synthesis of these esters is a fundamental reaction in organic chemistry, often achieved through the esterification of a phenol (B47542) with a benzoic acid or its derivative. tandfonline.com

The utility of substituted phenyl benzoates extends to the production of fine chemicals, including photosensitizers, liquid crystals, and materials for magnetic recording. tandfonline.com Furthermore, they are crucial precursors for synthesizing more complex molecules, such as hydroxybenzophenones, which are valuable in various industrial applications. The reactivity of the phenyl benzoate (B1203000) scaffold can be modulated by the nature and position of its substituents. Electron-donating groups on the phenol ring can enhance the nucleophilicity of the phenolic oxygen, facilitating esterification, while substituents on the benzoic acid moiety influence the electrophilicity of the carbonyl carbon. tandfonline.com This ability to fine-tune reactivity makes substituted phenyl benzoates indispensable tools for organic chemists in the construction of complex molecular architectures.

Halogenated and Nitrated Aromatic Systems: Pillars of Academic and Industrial Research

The presence of both a halogen (iodine) and a nitro group on the aromatic rings of 4-Iodophenyl 3-methyl-4-nitrobenzoate places it at the intersection of two critically important areas of chemical research.

Halogenated aromatic compounds are of profound importance in medicinal chemistry and materials science. wisdomlib.orgnih.gov The introduction of a halogen atom into an organic molecule can significantly alter its biological activity by enhancing properties such as lipophilicity and metabolic stability. wisdomlib.orgnih.gov This, in turn, can improve the efficacy of potential drug candidates. wisdomlib.org Halogens, particularly iodine, can also participate in what is known as halogen bonding, a type of non-covalent interaction that can influence the binding of a ligand to a biological target. acs.orgresearchgate.net In synthetic chemistry, the carbon-halogen bond, especially the carbon-iodine bond, is a versatile functional group for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Similarly, nitrated aromatic compounds are a cornerstone of industrial and synthetic chemistry. goldschmidt.infonih.gov The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. nih.gov This property is fundamental in controlling the regioselectivity of reactions on aromatic rings. Nitroaromatic compounds are key intermediates in the synthesis of a vast range of products, including dyes, pesticides, and pharmaceuticals. nih.govresearchgate.net The nitro group can also be readily reduced to an amino group, providing a gateway to a wide variety of aniline derivatives, which are themselves important synthetic precursors. The study of nitrated aromatic compounds also extends to environmental science, where their presence and impact are actively investigated. goldschmidt.infocopernicus.orgnih.gov

The Expanding Research Landscape of Esters with Multiple Functionalities

Advanced Approaches to 3-Methyl-4-nitrobenzoic Acid Precursors

3-Methyl-4-nitrobenzoic acid serves as the acidic component in the final esterification. Its synthesis primarily involves the selective oxidation of a methyl group on a nitrated toluene (B28343) derivative.

While direct nitration of 3-methylbenzoic acid might seem like a straightforward approach, it often leads to a mixture of isomers, making purification challenging. The carboxylic acid group is a meta-director in electrophilic aromatic substitution, which would favor the formation of 3-methyl-5-nitrobenzoic acid. truman.edu Therefore, alternative strategies commencing with precursors where the regiochemistry can be more effectively controlled are generally preferred.

A more common and regioselective approach starts with 2,4-dimethylnitrobenzene. This starting material can be synthesized through the nitration of m-xylene. The subsequent selective oxidation of the methyl group para to the nitro group yields the desired 3-methyl-4-nitrobenzoic acid.

Several oxidation methods have been developed for this transformation, each with its own set of advantages and limitations. Common oxidizing agents include potassium permanganate (B83412), potassium dichromate, and nitric acid. google.com A notable method involves the use of molecular oxygen in the presence of a cobalt acetate (B1210297) catalyst. chemicalbook.comchemicalbook.com This method is often enhanced by the addition of a co-catalyst like sodium bromide, which is proposed to promote the reaction via a free radical mechanism. chemicalbook.com Another approach utilizes nitric acid as the oxidant. google.comgoogle.com More environmentally friendly methods, such as indirect electrosynthesis using a chromium trioxide oxidant that is regenerated electrochemically, have also been explored to improve yields and reduce waste. google.com

| Oxidizing Agent/Catalyst System | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| O₂, Cobalt Acetate, Sodium Bromide, 2-Butanone | 130 °C, 8 h, 0.8 MPa O₂ | 51% | chemicalbook.com |

| Nitric Acid (30-65%) | Molar ratio of 2,4-dimethylnitrobenzene to nitric acid is 1:5.5-8.0 | >50% | google.com |

| Air, Cobalt Acetate/Butanone in Acetic Acid | 85 °C, 0.5 MPa air pressure | Up to 58% conversion | patsnap.com |

| Chromium Trioxide (generated by indirect electrosynthesis) | Stepwise heating | 65-86% | google.com |

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.ukub.edu In the context of 3-methyl-4-nitrobenzoic acid synthesis, this could involve the hydrolysis of a corresponding nitrile or ester precursor. For instance, if 3-methyl-4-nitrobenzonitrile were available, it could be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. Similarly, the saponification of a methyl or ethyl ester of 3-methyl-4-nitrobenzoic acid would also provide the target molecule. These methods are particularly useful if the nitrile or ester derivatives are more readily accessible through other synthetic routes. The conversion of a primary alcohol or an aldehyde to a carboxylic acid via oxidation is another fundamental functional group interconversion. solubilityofthings.comimperial.ac.uk

Synthetic Routes to 4-Iodophenol (B32979) Precursors

4-Iodophenol is the phenolic component required for the esterification. Its synthesis can be achieved through several methods, with the most common ones involving either direct halogenation of phenol (B47542) or the transformation of a pre-functionalized aromatic ring.

Direct iodination of phenol can be challenging due to the low electrophilicity of iodine. chemistrysteps.com The reaction typically requires the presence of an oxidizing agent to generate a more potent iodinating species. manac-inc.co.jp Common reagents for the iodination of activated aromatic compounds like phenols include N-iodosuccinimide (NIS), often in the presence of a catalyst. mdpi.com The hydroxyl group of phenol is a strong activating group and an ortho-, para-director, meaning that direct iodination will produce a mixture of 2-iodophenol and 4-iodophenol, along with potentially di- and tri-iodinated products. chemistrysteps.comyoutube.comstackexchange.com Achieving high selectivity for the para-isomer often requires careful control of reaction conditions, such as temperature and the choice of solvent and iodinating agent. youtube.comstackexchange.com For instance, performing the reaction in a less polar solvent can sometimes favor the formation of the para-product. stackexchange.com

A more regioselective and widely used method for the synthesis of 4-iodophenol is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. thieme-connect.deacs.orgacs.org This process begins with the diazotization of 4-aminophenol (B1666318) using sodium nitrite in the presence of a strong acid, such as sulfuric or hydrochloric acid, at low temperatures. wikipedia.orgchemicalbook.comgoogle.com The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield 4-iodophenol with high regioselectivity. wikipedia.orgchemicalbook.comgoogle.com This method is generally preferred as it avoids the formation of isomeric byproducts.

Recent advancements in aryl iodide synthesis have also explored metal-free approaches. One such method involves the reaction of arylhydrazines with molecular iodine in dimethyl sulfoxide (DMSO). acs.orgacs.org This reaction is believed to proceed through the in-situ formation of an arenediazonium salt, which then reacts with iodide. acs.org While this has been demonstrated for a variety of aryl iodides, its specific application to the synthesis of 4-iodophenol from 4-hydrazinophenol would require further investigation.

| Starting Material | Key Reagents | General Method | Reference |

|---|---|---|---|

| 4-Aminophenol | 1. NaNO₂, H₂SO₄ (or HCl) 2. KI | Diazotization followed by Sandmeyer reaction | wikipedia.orgchemicalbook.comgoogle.com |

| Phenol | I₂, Oxidizing Agent (e.g., HNO₃) or NIS | Direct Electrophilic Iodination | chemistrysteps.commanac-inc.co.jp |

| Arylhydrazine Hydrochloride | I₂, DMSO | Metal- and base-free iodination | acs.orgacs.org |

Esterification Methods for 4-Iodophenyl 3-methyl-4-nitrobenzoate

The final step in the synthesis of 4-Iodophenyl 3-methyl-4-nitrobenzoate is the formation of an ester bond between 3-methyl-4-nitrobenzoic acid and 4-iodophenol. Several esterification methods can be employed, with the choice often depending on the scale of the reaction and the sensitivity of the starting materials.

Fischer Esterification: This is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rug.nl While effective for simple substrates, the harsh acidic conditions and high temperatures required may not be suitable for molecules with sensitive functional groups.

Steglich Esterification: This method offers a much milder alternative to Fischer esterification and is particularly useful for sterically hindered substrates. nih.govresearchgate.netorganic-chemistry.org The reaction is typically carried out at room temperature using a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org

Mitsunobu Reaction: This reaction provides another mild method for esterification, particularly useful when stereochemical inversion of a chiral alcohol is desired. organic-chemistry.orgnih.gov In the context of synthesizing 4-Iodophenyl 3-methyl-4-nitrobenzoate, which involves an achiral phenol, the primary advantage of the Mitsunobu reaction is its mild, often neutral, reaction conditions. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The phosphine and azodicarboxylate activate the alcohol, facilitating its reaction with the carboxylic acid. organic-chemistry.org

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Strong acid catalyst (e.g., H₂SO₄) | Heat | Simple, inexpensive reagents | Harsh conditions, not suitable for sensitive substrates |

| Steglich Esterification | DCC or DIC, catalytic DMAP | Room temperature, neutral pH | Mild conditions, good for sterically hindered substrates | Formation of urea (B33335) byproduct can complicate purification |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Room temperature, neutral pH | Very mild conditions | Stoichiometric amounts of phosphine oxide and hydrazine byproducts are formed |

Coupling Strategies for Phenolic Esters

Several established methods for the synthesis of phenolic esters are applicable to the preparation of 4-Iodophenyl 3-methyl-4-nitrobenzoate. These strategies primarily focus on activating the carboxylic acid group of 3-methyl-4-nitrobenzoic acid to facilitate the nucleophilic attack by the hydroxyl group of 4-iodophenol.

Steglich Esterification: This widely used method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov The reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. wikipedia.orgnih.govorganic-chemistry.org The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the phenol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct. organic-chemistry.org This method is known for its efficiency in coupling sterically hindered and acid-labile substrates. organic-chemistry.org

Acyl Chloride Formation followed by Esterification: A traditional and robust two-step approach involves the initial conversion of 3-methyl-4-nitrobenzoic acid to its more reactive acyl chloride derivative, 3-methyl-4-nitrobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with 4-iodophenol, often in the presence of a base such as pyridine (B92270) or triethylamine to neutralize the HCl byproduct, to form the desired ester. This method is generally high-yielding but requires careful handling of the corrosive and moisture-sensitive acyl chloride intermediate.

Pivalic Anhydride Mediated Esterification: A more recent approach utilizes pivalic anhydride to activate the carboxylic acid in situ. This method, catalyzed by sodium thiosulfate, involves the formation of a mixed anhydride intermediate which then reacts with the phenol to yield the ester. arkat-usa.org A significant advantage of this procedure is that the byproduct, pivalic acid, is non-toxic and can be easily removed through a simple basic workup. arkat-usa.org

Other Catalytic Methods: Various catalysts have been developed to promote the direct esterification of phenols with carboxylic acids. These include:

Solid Acid Catalysts: Heterogeneous catalysts like titanium dioxide (TiO₂) and sulfonic acid-functionalized silica (SiO₂-SO₃H) have been shown to be effective for the acylation of phenols. niscpr.res.inresearchgate.net These catalysts are often reusable and can facilitate reactions under solvent-free conditions, contributing to a greener process. niscpr.res.in

Phosphorous Acid Catalysis: Phosphorous acid and its derivatives can catalyze the direct esterification of phenols, producing high-purity esters with good color quality. google.com

Borate-Sulfuric Acid Complex: A combination of a borate, such as boric acid, and sulfuric acid can act as an effective catalyst for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted esterification can significantly reduce reaction times, often leading to higher yields compared to conventional heating methods. researchgate.netnih.gov This technique can be combined with various coupling strategies, including those using DIC/DMAP, and can sometimes be performed under solvent-free conditions. nih.gov

Table 1: Comparison of Coupling Strategies for Phenolic Ester Synthesis

| Strategy | Activating/Coupling Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Steglich Esterification | DCC or DIC / DMAP | Room temperature, polar aprotic solvents (e.g., DCM, acetonitrile) | Mild conditions, high yields, suitable for sensitive substrates wikipedia.orgnih.govorganic-chemistry.org | Formation of urea byproduct can complicate purification; DCC is an allergen orgsyn.org |

| Acyl Chloride Route | Thionyl chloride, Oxalyl chloride | Two steps: 1. Reflux with chlorinating agent; 2. Reaction with phenol and base | High reactivity, generally high yields | Harsh reagents, moisture sensitive intermediate, generation of acidic byproduct |

| Pivalic Anhydride | Pivalic anhydride / Sodium thiosulfate | In situ activation | Simple workup, non-toxic byproduct arkat-usa.org | Requires an additional activating agent |

| Solid Acid Catalysis | TiO₂, SiO₂-SO₃H | Elevated temperature, often solvent-free | Reusable catalyst, environmentally friendly niscpr.res.inresearchgate.net | May require higher temperatures |

| Microwave-Assisted | Varies (e.g., DIC/DMAP) | Microwave irradiation | Rapid reaction times, often higher yields, can be solvent-free researchgate.netnih.gov | Requires specialized equipment |

Reaction Condition Optimization for High Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Iodophenyl 3-methyl-4-nitrobenzoate while minimizing side reactions and simplifying purification. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

For Steglich esterification , the choice of solvent can impact reaction rates and yields. While chlorinated solvents like dichloromethane (B109758) (DCM) are common, greener alternatives such as acetonitrile have been shown to be effective, offering comparable results and easier workup. nih.govjove.com The molar ratio of the coupling agent (DCC or DIC) is typically slightly in excess of the limiting reagent. The catalytic amount of DMAP is usually around 5-10 mol%. The reaction is generally run at room temperature, and monitoring by thin-layer chromatography (TLC) is essential to determine the point of completion and avoid the formation of byproducts. bond.edu.au

In the acyl chloride method , the conversion of the carboxylic acid to the acid chloride is often driven to completion by refluxing in neat thionyl chloride or using a solvent like chloroform. researchgate.net Excess thionyl chloride is typically removed by distillation under reduced pressure. researchgate.net The subsequent esterification step is often performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction. The purity of the final product is highly dependent on the complete removal of the chlorinating agent and the effective neutralization of HCl.

For microwave-assisted synthesis , optimization involves controlling the irradiation power and temperature. These reactions are often performed in sealed vessels to maintain pressure and reach temperatures above the solvent's boiling point. Solvent-free conditions are particularly attractive, as they simplify the workup process significantly. nih.gov

Purification of the final product, 4-Iodophenyl 3-methyl-4-nitrobenzoate, typically involves a series of extraction and washing steps to remove unreacted starting materials, catalysts, and byproducts. For instance, in a Steglich reaction, the dicyclohexylurea byproduct is insoluble in many organic solvents and can be removed by filtration. wikipedia.org The crude product is often purified further by column chromatography on silica gel or recrystallization to obtain a high-purity solid.

Table 2: Illustrative Reaction Parameters for Optimization

| Parameter | Steglich Esterification | Acyl Chloride Route | Microwave-Assisted Synthesis |

|---|---|---|---|

| Solvent | Dichloromethane, Acetonitrile nih.gov | Chloroform, Toluene (for acyl chloride step) | Often solvent-free or high-boiling point solvents |

| Temperature | Room Temperature wikipedia.org | 0 °C to Reflux | 80 - 130 °C acs.org |

| Catalyst | DMAP (5-10 mol%) | Base (e.g., Pyridine, Triethylamine) | DMAP (if applicable) |

| Reaction Time | 1 - 24 hours | 1 - 12 hours | 5 - 30 minutes nih.govacs.org |

| Workup/Purification | Filtration of urea, Extraction, Column Chromatography | Extraction, Washing, Column Chromatography/Recrystallization | Direct purification by chromatography or recrystallization |

Green Chemistry Considerations in Synthetic Design

Applying the principles of green chemistry to the synthesis of 4-Iodophenyl 3-methyl-4-nitrobenzoate can reduce its environmental footprint and improve safety.

Safer Solvents: A primary consideration is the replacement of hazardous solvents. Traditional solvents used in esterification, such as dichloromethane and dimethylformamide (DMF), have significant environmental, health, and safety concerns. rsc.org Research has focused on identifying greener alternatives. For instance, acetonitrile and dimethyl carbonate (DMC) have been proposed as safer solvents for Steglich-type reactions. jove.comrsc.org Water, although a non-toxic and renewable solvent, is generally not suitable for these reactions due to the water-sensitive intermediates. wikipedia.org

Catalyst-Free and Solvent-Free Conditions: An ideal green synthesis would minimize or eliminate the use of catalysts and solvents. Some methods for phenolic ester synthesis have been developed that operate under solvent-free and catalyst-free conditions, relying solely on thermal energy to drive the reaction. jetir.org For example, the esterification of phenols with acetic anhydride has been achieved by simply optimizing the temperature without any catalyst or solvent. jetir.org Microwave-assisted synthesis also frequently allows for solvent-free conditions, which aligns with the principles of waste prevention. nih.gov

Use of Reusable Catalysts: The use of heterogeneous solid catalysts, such as TiO₂ or functionalized silica, is a key green strategy. niscpr.res.in These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity, reducing waste and cost. niscpr.res.in

Atom Economy: While coupling reactions like the Steglich esterification are effective, they suffer from poor atom economy due to the formation of a stoichiometric amount of a urea byproduct. wikipedia.org Direct catalytic esterification methods, where water is the only byproduct, are inherently more atom-economical.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification represents a very green approach. mdpi.com These reactions are typically run under mild conditions (e.g., low temperature) in organic or solvent-free systems and are highly selective. mdpi.com However, the efficiency of enzymatic esterification of phenolic compounds can be substrate-dependent. mdpi.com

By considering these green chemistry principles, the synthesis of 4-Iodophenyl 3-methyl-4-nitrobenzoate can be designed to be more sustainable and environmentally benign.

Advanced Structural Characterization and Elucidation of 4-Iodophenyl 3-methyl-4-nitrobenzoate

Following a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data required for an in-depth structural and spectroscopic analysis of the specific compound 4-Iodophenyl 3-methyl-4-nitrobenzoate could not be located. Specifically, no peer-reviewed articles or database entries containing single-crystal X-ray diffraction analysis, FT-IR, Raman, or NMR spectroscopy for this exact molecule were found.

The user's request is highly specific, demanding detailed research findings, data tables, and adherence to a precise outline for 4-Iodophenyl 3-methyl-4-nitrobenzoate. To generate content without specific source data would require extrapolation from related but different compounds, which would be scientifically inaccurate and violate the explicit instructions to focus solely on the specified molecule.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the advanced structural characterization of 4-Iodophenyl 3-methyl-4-nitrobenzoate as requested.

High-Resolution Spectroscopic Investigations

Correlation of Spectroscopic Data with Theoretical Predictions

The comprehensive structural elucidation of 4-Iodophenyl 3-methyl-4-nitrobenzoate is significantly enhanced by correlating experimentally obtained spectroscopic data with theoretical predictions derived from computational chemistry. This approach provides a deeper understanding of the molecular geometry and electronic properties, allowing for a more robust assignment of spectral features. While detailed correlational studies specifically for 4-Iodophenyl 3-methyl-4-nitrobenzoate are not extensively available in public literature, the methodology is well-established and can be illustrated by computational studies on analogous aromatic esters and nitro-substituted compounds. researchgate.net

The standard procedure involves optimizing the molecular geometry of the compound using quantum chemical methods, most commonly Density Functional Theory (DFT). researchgate.net Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are frequently employed to calculate the ground-state electronic structure and vibrational frequencies. researchgate.netresearchgate.net Subsequently, spectroscopic parameters like NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net

The validity of the theoretical model is established by comparing the calculated data with experimental results. A strong correlation between the predicted and observed spectra lends high confidence to the structural assignment.

Vibrational Spectroscopy (FTIR)

The correlation between theoretical and experimental vibrational spectra is a powerful tool for assigning specific infrared absorption bands to the corresponding molecular motions. Theoretical calculations provide vibrational frequencies that often correspond well with experimental data, although they are typically scaled by a constant factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

For a molecule like 4-Iodophenyl 3-methyl-4-nitrobenzoate, key vibrational modes would include the C=O stretching of the ester group, symmetric and asymmetric stretching of the nitro (NO₂) group, C-O stretching, and various vibrations of the aromatic rings. Based on studies of similar molecules, a high degree of correlation is expected. researchgate.net

Table 1: Illustrative Correlation of Experimental and Theoretical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Scaled Theoretical Range (cm⁻¹) |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretching | 1720-1740 | 1700-1750 |

| Nitro (NO₂) | Asymmetric Stretching | 1520-1560 | 1510-1570 |

| Nitro (NO₂) | Symmetric Stretching | 1340-1360 | 1330-1370 |

Note: The data in this table is representative and based on typical values for related aromatic nitro-ester compounds. It serves to illustrate the expected correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are highly effective in predicting ¹H and ¹³C NMR chemical shifts, which are fundamental to structural determination. The GIAO method is a common approach for these predictions. nih.govresearchgate.net The accuracy of the predicted shifts is sensitive to the choice of the DFT functional and basis set. nih.gov Comparing the calculated shifts with the experimental NMR spectrum allows for unambiguous assignment of each proton and carbon atom in the molecule. nih.gov

For 4-Iodophenyl 3-methyl-4-nitrobenzoate, theoretical calculations would help to precisely assign the signals of the protons and carbons on both the iodophenyl and the methyl-nitrophenyl rings, which could otherwise be challenging due to their complex splitting patterns and electronic environments. Studies on similar structures show that a linear correlation between experimental and theoretical chemical shifts typically yields a high correlation coefficient (R² > 0.98), confirming the accuracy of the proposed structure. researchgate.net

Table 2: Representative Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts

| Carbon Atom Position (Illustrative) | Expected Experimental δ (ppm) | Predicted Theoretical δ (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | ~164-166 | ~163-167 |

| Aromatic C-NO₂ | ~150-152 | ~149-153 |

| Aromatic C-I | ~90-95 | ~90-96 |

| Aromatic C-H (Nitro-substituted ring) | ~123-136 | ~122-137 |

| Aromatic C-H (Iodo-substituted ring) | ~122-138 | ~121-139 |

Note: This table presents an illustrative comparison based on data for analogous compounds like methyl 4-nitrobenzoate and other substituted aromatics. rsc.org The values are intended to demonstrate the principle of correlation.

Computational Chemical Analysis of 4 Iodophenyl 3 Methyl 4 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the detailed investigation of molecular properties. For 4-Iodophenyl 3-methyl-4-nitrobenzoate, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G), are instrumental in building a comprehensive profile of the molecule.

Geometrical Optimization and Energetic Characterization

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found on the potential energy surface.

For molecules with rotatable bonds, like the ester linkage in 4-Iodophenyl 3-methyl-4-nitrobenzoate, multiple conformers may exist. The dihedral angles between the phenyl rings and the ester group are key parameters. For instance, in related structures like methyl 4-nitrobenzoate, the nitro group tends to be nearly coplanar with the benzene (B151609) ring, while the methoxycarbonyl group is slightly twisted. nih.govresearchgate.net A similar planarity would be expected to be influenced by the bulky iodine substituent and the methyl group in the target molecule.

Once the geometry is optimized, energetic properties such as the total energy, enthalpy, and Gibbs free energy can be calculated. These values are crucial for determining the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) Note: This table is illustrative. Actual values would be derived from specific DFT calculations for 4-Iodophenyl 3-methyl-4-nitrobenzoate.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-I | --- | --- | --- |

| C=O | --- | --- | --- |

| O-C (ester) | --- | --- | --- |

| C-N (nitro) | --- | --- | --- |

| C-O-C (ester) | --- | --- | --- |

| O-N-O | --- | --- | --- |

| Ring-Ester | --- | --- | --- |

Electronic Structure Properties (Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

In related nitroaromatic compounds, the HOMO is often localized on the phenyl ring, while the LUMO is concentrated around the electron-withdrawing nitro group. The presence of the iodine atom and the second phenyl ring in 4-Iodophenyl 3-methyl-4-nitrobenzoate would further influence this distribution.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is vital for understanding electrostatic interactions. The electronegative oxygen and nitrogen atoms of the nitro and ester groups are expected to carry negative charges, while the adjacent carbon and hydrogen atoms will be more positive.

Table 2: Frontier Molecular Orbital Energies (Illustrative) Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

Vibrational Frequency Calculations and Spectral Simulation

Vibrational analysis, performed computationally after geometric optimization, serves two main purposes. Firstly, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Secondly, it predicts the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond, the bending of a C-H bond, or the rocking of a methyl group. By comparing the simulated spectra with experimentally recorded FTIR and FT-Raman spectra, the accuracy of the computational model can be validated, and experimental peaks can be assigned to specific molecular motions. For similar molecules like 4-methyl-3-nitrobenzoic acid, DFT calculations have shown good agreement with experimental frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution around a molecule. An MEP surface is colored based on the electrostatic potential, providing an intuitive guide to the molecule's reactive sites.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are typically found around electronegative atoms like the oxygen atoms of the nitro and carbonyl groups and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are prime targets for nucleophilic attack. In halogenated aromatic compounds, a region of positive potential, known as a "sigma-hole," can exist on the halogen atom (iodine in this case), making it a potential halogen bond donor. researchgate.net

Green regions represent neutral or weakly charged areas.

The MEP map for 4-Iodophenyl 3-methyl-4-nitrobenzoate would reveal the electron-rich zones on the nitro and ester groups and the potential for electrophilic and nucleophilic interactions at different parts of the molecule.

Non-Covalent Interaction (NCI) Analysis and QTAIM (Quantum Theory of Atoms in Molecules)

While covalent bonds define the molecule, non-covalent interactions (NCIs) govern how molecules interact with each other, which is crucial for understanding their solid-state structure and biological interactions. researchgate.net

NCI analysis , often visualized using Reduced Density Gradient (RDG) plots, helps to identify and characterize weak interactions like hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are visualized as surfaces between atoms, colored to indicate their strength.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology. By locating bond critical points (BCPs) between atoms, QTAIM can define atomic basins and characterize the nature of the chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, non-covalent) interactions based on the properties of the electron density at the BCP. researchgate.net For 4-Iodophenyl 3-methyl-4-nitrobenzoate, QTAIM and NCI analyses could confirm and quantify potential intramolecular and intermolecular interactions, such as C-H···O hydrogen bonds or I···O halogen bonds, which stabilize the molecular conformation and crystal packing. researchgate.netmdpi.com

Supramolecular Assemblies and Crystal Engineering Principles of 4 Iodophenyl 3 Methyl 4 Nitrobenzoate

Strategies for Rational Crystal Design of 4-Iodophenyl 3-methyl-4-nitrobenzoate

The rational design of the crystalline state of 4-Iodophenyl 3-methyl-4-nitrobenzoate is a nuanced endeavor in the field of crystal engineering. This process involves a deep understanding of the intermolecular interactions governed by the compound's distinct functional groups—the iodo, methyl, and nitro moieties. These groups, through a variety of non-covalent interactions, dictate the supramolecular assembly and, consequently, the physicochemical properties of the resulting crystalline material. The strategic manipulation of these interactions allows for the potential to control the solid-state architecture, leading to desired material characteristics.

Modulation of Solid-State Architecture through Structural Modifications

The solid-state architecture of 4-Iodophenyl 3-methyl-4-nitrobenzoate is primarily governed by a hierarchy of intermolecular interactions. The rational modulation of this architecture can be achieved by targeted structural modifications that influence the strength and directionality of these non-covalent forces.

The presence of an iodine atom is of particular significance due to its ability to form strong and directional halogen bonds. The iodine atom can act as a halogen bond donor, interacting with halogen bond acceptors such as the oxygen atoms of the nitro group. This iodo-nitro interaction can serve as a robust supramolecular synthon, guiding the assembly of molecules into predictable patterns. The strength and geometry of this interaction can be fine-tuned by altering the electronic properties of the aromatic rings.

The nitro group, being a strong electron-withdrawing group, not only participates in halogen bonding but also influences the formation of other non-covalent interactions. It can engage in C-H···O hydrogen bonds with the methyl group or aromatic C-H donors. The relative positioning of the nitro and methyl groups is crucial; in the case of 4-Iodophenyl 3-methyl-4-nitrobenzoate, their meta and para substitution patterns on the benzoate (B1203000) ring will dictate the potential for intramolecular versus intermolecular interactions.

A summary of the key intermolecular interactions and their potential roles in the solid-state architecture of 4-Iodophenyl 3-methyl-4-nitrobenzoate is presented in the table below.

| Intermolecular Interaction | Participating Functional Groups | Potential Role in Solid-State Architecture |

| Halogen Bonding | Iodine and Nitro Group (Oxygen) | Primary synthon for directing molecular assembly, formation of linear or sheet-like motifs. |

| Hydrogen Bonding | Methyl C-H and Nitro O; Aromatic C-H and Nitro O | Secondary interactions reinforcing the supramolecular structure. |

| π-π Stacking | Aromatic Rings | Contribution to overall crystal stability through stacking of phenyl rings. |

| Steric Interactions | Methyl Group | Influences molecular conformation and packing efficiency. |

Investigating Polymorphism and Co-crystallization Potential

Polymorphism

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in the rational design of crystalline materials. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, melting point, and stability. For 4-Iodophenyl 3-methyl-4-nitrobenzoate, the potential for polymorphism arises from the conformational flexibility of the molecule and the possibility of different arrangements of the key supramolecular synthons.

The rotation around the ester linkage can lead to different molecular conformations (conformational polymorphism), which in turn can pack in various ways. Additionally, the key intermolecular interactions, such as the iodo-nitro halogen bond and C-H···O hydrogen bonds, could potentially form different networks of interactions, leading to packing polymorphism.

The investigation of polymorphism in 4-Iodophenyl 3-methyl-4-nitrobenzoate would involve systematic crystallization studies under a wide range of conditions. The following table outlines potential screening parameters and their rationale.

| Parameter | Rationale |

| Solvent | The polarity and hydrogen bonding capability of the solvent can influence which intermolecular interactions are favored during nucleation and crystal growth. |

| Temperature | Crystallization at different temperatures can favor the formation of either thermodynamically or kinetically controlled polymorphs. |

| Supersaturation | The rate of crystallization, controlled by the level of supersaturation, can impact which polymorphic form nucleates. |

| Additives | The presence of impurities or specifically chosen additives can inhibit the growth of certain polymorphs or template the formation of others. |

Co-crystallization

Co-crystallization presents another powerful strategy for tuning the properties of 4-Iodophenyl 3-methyl-4-nitrobenzoate. By introducing a second molecular component, a "co-former," it is possible to create a new crystalline solid with a unique structure and properties. The selection of a suitable co-former is guided by the principles of supramolecular chemistry, aiming to form robust and predictable intermolecular interactions with the target molecule.

For 4-Iodophenyl 3-methyl-4-nitrobenzoate, potential co-formers could be selected based on their ability to form strong non-covalent interactions with its functional groups. For instance, molecules with strong hydrogen bond acceptor groups could interact with the aromatic C-H donors of the target molecule. Similarly, co-formers with halogen bond acceptor sites could compete with or complement the iodo-nitro interaction. Aromatic co-formers could also be chosen to induce specific π-π stacking arrangements.

The potential benefits of co-crystallization for 4-Iodophenyl 3-methyl-4-nitrobenzoate are significant and could lead to improvements in properties such as solubility, thermal stability, and mechanical behavior. The design of co-crystals involves a systematic screening of potential co-formers and crystallization methods, including solution-based methods, grinding, and melt crystallization.

Chemical Reactivity and Transformation Studies of 4 Iodophenyl 3 Methyl 4 Nitrobenzoate

Selective Reactions at the Ester Linkage

The ester group in 4-Iodophenyl 3-methyl-4-nitrobenzoate is a key site for nucleophilic acyl substitution and reduction reactions. The reactivity of this group can be modulated by the electronic effects of the substituents on both the acyl and the phenyl portions of the molecule.

Transesterification Processes with Various Alcohols

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy or aryloxy group with that of an alcohol. This process can be catalyzed by either acids or bases. In the case of 4-Iodophenyl 3-methyl-4-nitrobenzoate, reaction with various alcohols in the presence of a suitable catalyst is expected to yield a new ester and 4-iodophenol (B32979).

Under basic conditions, the reaction proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. The use of the alcohol as the solvent drives the equilibrium towards the product. For instance, treatment with sodium methoxide in methanol would be expected to yield methyl 3-methyl-4-nitrobenzoate.

Acid-catalyzed transesterification, on the other hand, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule.

The efficiency of these transesterification reactions can be influenced by the nature of the incoming alcohol, with primary alcohols generally being more reactive than secondary or tertiary alcohols due to steric hindrance.

Table 1: Predicted Outcomes of Transesterification of 4-Iodophenyl 3-methyl-4-nitrobenzoate with Various Alcohols

| Reactant Alcohol | Catalyst | Expected Ester Product |

|---|---|---|

| Methanol | H₂SO₄ or NaOCH₃ | Methyl 3-methyl-4-nitrobenzoate |

| Ethanol | H₂SO₄ or NaOCH₂CH₃ | Ethyl 3-methyl-4-nitrobenzoate |

Reductive Transformations of the Ester Group

The ester functionality can be reduced to either an alcohol or an ether, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the ester to two alcohols: (3-methyl-4-nitrophenyl)methanol and 4-iodophenol. However, this would also likely reduce the nitro group.

A more selective reduction of the ester group in the presence of a nitro group is challenging. Milder reducing agents or catalytic hydrogenation might offer pathways to the corresponding alcohol, but chemoselectivity would be a significant consideration. It is generally more feasible to first reduce the nitro group and then perform the ester reduction if desired.

Transformations Involving the Nitro Aromatic Moiety

The nitro group on the benzene (B151609) ring is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Chemoselective Reduction to Amino Derivatives

The reduction of a nitro group to an amine is a common and important transformation in organic synthesis. A key challenge in the case of 4-Iodophenyl 3-methyl-4-nitrobenzoate is to achieve this reduction selectively without affecting the ester linkage or the carbon-iodine bond.

Several methods are available for the chemoselective reduction of nitroarenes. Catalytic hydrogenation over palladium on carbon (Pd/C) is a widely used method, though it may also lead to the reduction of the carbon-iodine bond (hydrodehalogenation) under certain conditions.

Alternative reducing agents that are known to be chemoselective for the nitro group in the presence of esters and aryl halides include tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. These methods are generally effective and tolerate a range of other functional groups. organic-chemistry.orgresearchgate.net A combination of sodium borohydride and a transition metal salt, such as FeCl₂, has also been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities. researchgate.netthieme-connect.com

Table 2: Reagents for Chemoselective Reduction of the Nitro Group

| Reagent | Conditions | Expected Product |

|---|---|---|

| Fe / CH₃COOH | Heat | 4-Iodophenyl 3-methyl-4-aminobenzoate |

| SnCl₂ / HCl | Room Temperature | 4-Iodophenyl 3-methyl-4-aminobenzoate |

| H₂ (g), Pd/C | Low pressure, controlled time | 4-Iodophenyl 3-methyl-4-aminobenzoate |

Further Modifications of the Nitro Functionality

Beyond reduction to the amine, the nitro group can be transformed into other functionalities. Partial reduction can lead to nitroso or hydroxylamino derivatives, though these are often intermediates on the way to the amine. The strongly electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution, although this is less common than reactions involving the nitro group itself. wikipedia.org

Reactions at the Iodophenyl Aromatic Ring

The carbon-iodine bond on the phenyl ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Common cross-coupling reactions that could be employed with 4-Iodophenyl 3-methyl-4-nitrobenzoate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck-Mizoroki Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylethyne. rsc.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Coupling with an amine in the presence of a palladium catalyst and a strong base to form an N-aryl product.

Stille Coupling: Reaction with an organotin compound catalyzed by palladium.

The success of these reactions would depend on the compatibility of the reaction conditions with the ester and nitro functionalities. The nitro group's strong electron-withdrawing nature can sometimes influence the reactivity of the aryl iodide in these coupling reactions.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | A biaryl ester |

| Heck | Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | An arylated acrylate ester |

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi)

The aryl iodide functionality in 4-Iodophenyl 3-methyl-4-nitrobenzoate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds. While specific studies detailing the participation of 4-Iodophenyl 3-methyl-4-nitrobenzoate in these reactions are not prevalent, its reactivity can be inferred from extensive research on other aryl iodides.

Heck Reaction : This reaction would involve coupling the 4-iodophenyl group with an alkene, such as methyl acrylate, to form a substituted cinnamate derivative. The reaction is typically catalyzed by a palladium(0) species and requires a base. researchgate.netnih.gov The presence of the ester group on the aryl iodide may influence the electronic properties and thus the reaction kinetics.

Suzuki Coupling : The Suzuki reaction would pair the aryl iodide with an organoboron compound, like phenylboronic acid, to form a biaryl structure. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netmdpi.com

Sonogashira Coupling : This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylethynyl structure. organic-chemistry.orgnih.gov This method is highly efficient for creating C(sp²)-C(sp) bonds.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, which can be prepared from the starting aryl iodide itself (see section 6.3.2), to couple with another organic halide. wikipedia.org This reaction is noted for its high reactivity and functional group tolerance.

Below is a table of representative conditions for these reactions, based on general procedures for aryl iodides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 85-95 |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90-98 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 88-97 |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | None | THF | 70-95 |

Note: This data is illustrative for typical aryl iodides and not based on specific experimental results for 4-Iodophenyl 3-methyl-4-nitrobenzoate.

Synthesis of Organometallic Reagents (e.g., Grignard Reagents, Organozinc Compounds)

The carbon-iodine bond is susceptible to oxidative addition with elemental metals to form organometallic reagents. These reagents are powerful nucleophiles used in a wide array of synthetic transformations.

Grignard Reagents : The formation of a Grignard reagent from 4-Iodophenyl 3-methyl-4-nitrobenzoate would typically involve reaction with magnesium metal. However, the presence of the ester and nitro functionalities can be problematic, as Grignard reagents are highly reactive towards these groups. Specialized low-temperature conditions or the use of I-Mg exchange reagents (e.g., i-PrMgCl) would be necessary to favor the formation of the arylmagnesium species over side reactions.

Organozinc Compounds : Aryl zinc reagents are generally more functional-group-tolerant than their Grignard counterparts. Research on a closely related compound, ethyl 4-iodo-3-nitrobenzoate , has demonstrated a successful pathway to its corresponding organozinc derivative. uni-muenchen.de The process involved an initial low-temperature iodine-magnesium exchange to form the Grignard reagent, which was then immediately transmetalated with zinc bromide to furnish the more stable organozinc species. uni-muenchen.de This organozinc compound was stable at room temperature and could be used in subsequent cross-coupling reactions. uni-muenchen.de

Table of Reagent Synthesis from an Analogous Compound

| Starting Material | Reagent(s) | Conditions | Intermediate/Product | Reference |

|---|

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings. This mechanism typically requires two features on the aromatic ring: a good leaving group and a strong electron-withdrawing group positioned ortho or para to it. nih.gov

An analysis of the structure of 4-Iodophenyl 3-methyl-4-nitrobenzoate reveals two aromatic rings:

The 4-Iodophenyl Ring : This ring possesses an excellent leaving group (iodide). However, it lacks a strongly activating electron-withdrawing group at the ortho or para positions. The ester linkage is too far removed to provide the necessary activation for a standard SₙAr reaction.

The 3-methyl-4-nitrobenzoate Ring : This ring contains a powerful electron-withdrawing nitro group. However, it does not have a suitable leaving group at the ortho or para positions. The methyl group is at the meta position, and the ester linkage is at the para position relative to the nitro group.

Therefore, under typical SₙAr conditions, 4-Iodophenyl 3-methyl-4-nitrobenzoate is not expected to be a reactive substrate for nucleophilic aromatic substitution on either ring. researchgate.netnih.gov Alternative pathways, such as those involving benzyne intermediates or radical mechanisms, would require highly specific and forcing conditions not commonly employed.

Kinetic and Mechanistic Investigations of Key Transformations

As of this writing, specific kinetic or mechanistic studies focused exclusively on the transformations of 4-Iodophenyl 3-methyl-4-nitrobenzoate have not been reported in the surveyed literature. However, the mechanisms of the key reactions for which it is a potential substrate—namely, palladium-catalyzed cross-coupling and organometallic formation—are well-established for the broader class of aryl iodides.

Cross-Coupling Mechanisms : Reactions like the Heck, Suzuki, and Sonogashira couplings generally proceed through a common catalytic cycle involving a palladium catalyst:

Oxidative Addition : The aryl iodide (Ar-I) reacts with a Pd(0) complex to form a Pd(II)-aryl-iodide intermediate (Ar-Pd-I). This is often the rate-determining step.

Transmetalation (for Suzuki/Negishi) or Alkene/Alkyne Coordination/Insertion (for Heck/Sonogashira) : The second coupling partner is introduced to the palladium center.

Reductive Elimination : The two organic fragments are expelled from the palladium center as the final coupled product, regenerating the Pd(0) catalyst.

Organometallic Formation Mechanism : The formation of Grignard and organozinc reagents from aryl iodides typically proceeds via a single-electron transfer (SET) mechanism at the metal surface. In the case of I-Mg exchange using a reagent like i-PrMgCl, the mechanism is believed to involve a four-centered transition state.

Any future kinetic studies on 4-Iodophenyl 3-methyl-4-nitrobenzoate would likely focus on how the electronic nature of the 3-methyl-4-nitrobenzoate substituent influences the rate of the initial oxidative addition step in cross-coupling reactions.

Advanced Research Applications in Materials Science and Chemical Innovation

Development of Supramolecular Architectures with Tunable Properties

The molecular structure of 4-Iodophenyl 3-methyl-4-nitrobenzoate makes it a compelling candidate for the construction of supramolecular assemblies. The presence of an iodine atom facilitates halogen bonding, a highly directional and tunable non-covalent interaction that has become a powerful tool in supramolecular chemistry. This, combined with other potential intermolecular forces such as π-π stacking and dipole-dipole interactions, allows for the rational design of complex, ordered structures.

Researchers theorize that by modifying the electronic and steric properties of the benzoate (B1203000) scaffold, the strength and geometry of these interactions can be finely tuned. This tunability is critical for creating materials with bespoke properties, such as specific host-guest recognition capabilities or stimuli-responsive behaviors. The interplay of the electron-withdrawing nitro group and the halogen bond-donating iodo group is of particular interest for creating robust and predictable supramolecular synthons.

Table 1: Key Molecular Features for Supramolecular Assembly

| Feature | Role in Supramolecular Architecture | Potential for Tunability |

| Iodine Atom | Strong halogen bond donor | Substitution with other halogens; modification of adjacent functional groups |

| Nitro Group | Influences electronic properties and dipole moment | Altering its position or replacing it with other electron-withdrawing groups |

| Aromatic Rings | Participate in π-π stacking interactions | Introduction of substituents to modify stacking geometry and energy |

| Ester Linkage | Provides conformational flexibility and potential hydrogen bond acceptor site | Modification of the ester to alter flexibility and intermolecular interactions |

Precursor for Advanced Organic Synthesis and Functional Molecules

Beyond its role in self-assembly, 4-Iodophenyl 3-methyl-4-nitrobenzoate serves as a versatile precursor in advanced organic synthesis. The iodo-substituted phenyl ring is a key functional handle for a variety of powerful cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in the construction of complex organic molecules with tailored electronic and photophysical properties.

The ability to selectively functionalize the iodophenyl moiety allows for the synthesis of a diverse library of derivatives. For instance, the introduction of conjugated systems can lead to the development of novel organic semiconductors or fluorescent probes. Furthermore, the nitro group can be readily reduced to an amine, opening up another avenue for chemical modification and the synthesis of functional molecules such as dyes, pharmaceuticals, or ligands for catalysis. The orthogonal reactivity of the iodo and nitro groups makes this compound a particularly valuable building block for the synthesis of multifunctional materials.

Table 2: Synthetic Transformations of 4-Iodophenyl 3-methyl-4-nitrobenzoate

| Reaction Type | Functional Group Targeted | Potential Products |

| Suzuki Coupling | C-I bond | Biaryl compounds, conjugated polymers |

| Sonogashira Coupling | C-I bond | Aryl-alkyne derivatives, molecular wires |

| Heck Coupling | C-I bond | Stilbene derivatives, functionalized alkenes |

| Nitro Group Reduction | -NO₂ | Amino-substituted aromatics, dye precursors |

Exploration in Crystal Engineering for Specific Material Attributes

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The predictable and directional nature of halogen bonding makes 4-Iodophenyl 3-methyl-4-nitrobenzoate a prime candidate for exploration in this field. By controlling the crystallization conditions, it is possible to guide the self-assembly of the molecule into specific crystal packing arrangements.

The resulting crystalline materials could exhibit a range of interesting attributes, such as nonlinear optical (NLO) activity, piezoelectricity, or unique solid-state fluorescence. The orientation of the polar nitro groups within the crystal lattice is a key determinant of the bulk electrical properties of the material. Theoretical studies suggest that by co-crystallizing 4-Iodophenyl 3-methyl-4-nitrobenzoate with other molecules (coformers), it may be possible to create a wide array of crystalline architectures with precisely engineered properties. The ability to systematically vary the intermolecular interactions provides a clear pathway to the rational design of functional crystalline materials.

Table 3: Potential Material Attributes through Crystal Engineering

| Desired Attribute | Relevant Structural Feature | Engineering Strategy |

| Nonlinear Optical (NLO) Activity | Non-centrosymmetric crystal packing of polar molecules | Control of crystallization conditions; co-crystallization with chiral molecules |

| Piezoelectricity | Aceton-centric crystal lattice | Introduction of functional groups that promote non-centrosymmetric packing |

| Solid-State Fluorescence | Control of intermolecular distances and π-π stacking | Modification of the aromatic systems to tune emission properties |

| Porosity | Frustrated packing due to bulky substituents | Design of molecules that cannot pack efficiently in the solid state |

Concluding Perspectives and Future Research Directions

Unexplored Reactivity and Derivatization Pathways

The molecular structure of 4-Iodophenyl 3-methyl-4-nitrobenzoate presents several reactive sites that could be exploited for the synthesis of a diverse array of derivatives with tailored properties. The presence of the iodo group on the phenyl ring is of particular significance, as it serves as a versatile handle for a variety of cross-coupling reactions.

Future research should systematically explore the derivatization of 4-Iodophenyl 3-methyl-4-nitrobenzoate through well-established and emerging cross-coupling methodologies. A summary of potential reactions is presented in Table 1.

| Reaction Type | Reagent/Catalyst | Potential Product Functionality |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters, Palladium catalyst | Biaryl or styrenyl derivatives |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Aryl-alkyne conjugates |

| Heck Coupling | Alkenes, Palladium catalyst | Stilbene and cinnamate analogs |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | N-aryl amine derivatives |

| Stille Coupling | Organostannanes, Palladium catalyst | Diverse carbon-carbon bond formations |

The nitro group also offers a rich avenue for chemical modification. Its reduction to an amino group would yield 4-Iodophenyl 3-methyl-4-aminobenzoate, a trifunctional building block with orthogonal reactivity at the iodo, amino, and ester functionalities. This opens up possibilities for sequential derivatization, leading to complex molecular architectures. For instance, the amino group could be acylated, sulfonated, or used as a handle for the construction of heterocyclic rings.

Furthermore, the ester linkage is susceptible to hydrolysis or transesterification, allowing for the introduction of different alkyl or aryl groups, or the generation of the corresponding carboxylic acid. This would provide another point of diversification and an opportunity to modulate the solubility and electronic properties of the resulting molecules. The systematic exploration of these derivatization pathways will be crucial in unlocking the full potential of the 4-Iodophenyl 3-methyl-4-nitrobenzoate scaffold.

Deeper Understanding of Structure-Property Relationships in the Solid State

The solid-state properties of organic molecules are dictated by their crystal packing and intermolecular interactions. For 4-Iodophenyl 3-methyl-4-nitrobenzoate, the interplay between the various functional groups is expected to give rise to a rich and complex solid-state behavior. The nitro group, being a strong electron-withdrawing group, can participate in a variety of non-covalent interactions, including hydrogen bonds (with suitable donors), halogen bonds (with the iodo group), and π-π stacking interactions.

A critical area of future research will be the detailed crystallographic analysis of 4-Iodophenyl 3-methyl-4-nitrobenzoate and its derivatives. Single-crystal X-ray diffraction studies will be instrumental in elucidating the precise molecular conformation and the nature of the intermolecular interactions that govern the crystal packing. This information is paramount for establishing robust structure-property relationships.

Of particular interest is the potential for this molecule to exhibit polymorphism—the ability to exist in multiple crystalline forms with different physical properties. Each polymorph could have distinct solubility, melting point, and optical properties. A systematic screening for polymorphs, employing various crystallization techniques, would be a valuable endeavor.

Furthermore, the influence of the substituent pattern on the solid-state architecture should be investigated. For example, replacing the methyl group with other alkyl or functional groups, or altering the position of the nitro group, could lead to significant changes in the crystal packing and, consequently, the material's properties. A deeper understanding of these relationships will enable the rational design of crystalline materials with desired characteristics, such as specific non-linear optical responses or tailored mechanical properties.

Guiding Principles for the Design of Next-Generation Functional Molecules

The insights gained from the study of 4-Iodophenyl 3-methyl-4-nitrobenzoate can provide valuable guiding principles for the design of new functional molecules. The modular nature of this compound, with its distinct and tunable functional domains, makes it an excellent model system for exploring the concepts of molecular engineering.

One key design principle that emerges is the concept of "functional group synergy," where the combination of different functional groups leads to properties that are not present in the individual components. In 4-Iodophenyl 3-methyl-4-nitrobenzoate, the interplay between the electron-withdrawing nitro group, the polarizable iodo group, and the ester linkage could give rise to interesting electronic and optical properties. Future molecular design efforts could focus on strategically placing different functional groups on this scaffold to amplify or modulate these properties.

Another important principle is the use of non-covalent interactions to control the self-assembly of molecules in the solid state. The ability of the iodo and nitro groups to participate in halogen and hydrogen bonding, respectively, can be harnessed to direct the formation of specific supramolecular architectures. This "crystal engineering" approach can be used to create materials with desired topologies and functionalities. For instance, by introducing hydrogen bond donors into derivatives of 4-Iodophenyl 3-methyl-4-nitrobenzoate, it may be possible to construct extended networks with interesting porous or catalytic properties.

Finally, the synthetic accessibility and derivatization potential of the 4-Iodophenyl 3-methyl-4-nitrobenzoate core make it an attractive platform for combinatorial chemistry approaches. By systematically varying the substituents on the phenyl and benzoate (B1203000) rings, large libraries of compounds can be generated and screened for a wide range of applications, from pharmaceuticals to organic electronics. The knowledge gained from these studies will contribute to a more general understanding of how molecular structure dictates macroscopic function, thereby guiding the design of the next generation of advanced functional molecules.

Q & A

Basic: What are the recommended methods for synthesizing 4-Iodophenyl 3-methyl-4-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves esterification between 3-methyl-4-nitrobenzoic acid and 4-iodophenol. Key steps include:

- Catalyst Selection: Use HOBt/DCC coupling for efficient ester bond formation, or employ acid chlorides (e.g., thionyl chloride) to activate the carboxylic acid .

- Solvent Optimization: Polar aprotic solvents like DMF or DCM enhance reactivity. For nitro-group stability, avoid prolonged heating in basic conditions.

- Yield Improvement: Monitor reaction progress via TLC (eluent: hexane/ethyl acetate, 7:3). Purify via column chromatography (silica gel, gradient elution).

Table 1: Hypothetical Yield Comparison Based on Analogous Reactions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC/HOBt | DMF | 25 | 12 | 78 |

| Thionyl Cl | DCM | 40 | 6 | 65 |

| EDC/HCl | THF | 30 | 8 | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.